Cas no 2137979-62-3 (1-2-(1-methoxycyclobutyl)ethyl-5-methyl-1H-pyrazol-4-amine)

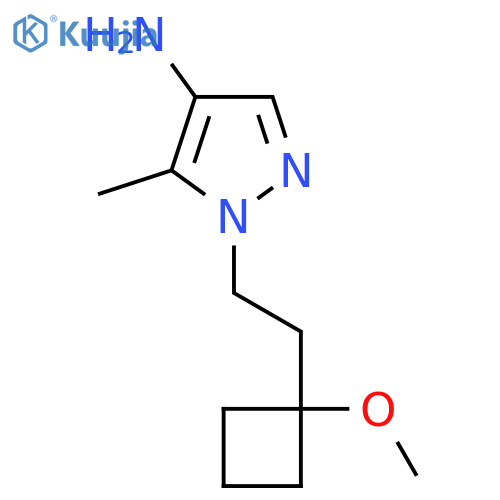

2137979-62-3 structure

商品名:1-2-(1-methoxycyclobutyl)ethyl-5-methyl-1H-pyrazol-4-amine

1-2-(1-methoxycyclobutyl)ethyl-5-methyl-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 1-2-(1-methoxycyclobutyl)ethyl-5-methyl-1H-pyrazol-4-amine

- EN300-1112591

- 1-[2-(1-methoxycyclobutyl)ethyl]-5-methyl-1H-pyrazol-4-amine

- 2137979-62-3

-

- インチ: 1S/C11H19N3O/c1-9-10(12)8-13-14(9)7-6-11(15-2)4-3-5-11/h8H,3-7,12H2,1-2H3

- InChIKey: WXNPFSSWIWBLHE-UHFFFAOYSA-N

- ほほえんだ: O(C)C1(CCN2C(C)=C(C=N2)N)CCC1

計算された属性

- せいみつぶんしりょう: 209.152812238g/mol

- どういたいしつりょう: 209.152812238g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

1-2-(1-methoxycyclobutyl)ethyl-5-methyl-1H-pyrazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1112591-1.0g |

1-[2-(1-methoxycyclobutyl)ethyl]-5-methyl-1H-pyrazol-4-amine |

2137979-62-3 | 1g |

$1801.0 | 2023-06-09 | ||

| Enamine | EN300-1112591-0.05g |

1-[2-(1-methoxycyclobutyl)ethyl]-5-methyl-1H-pyrazol-4-amine |

2137979-62-3 | 95% | 0.05g |

$1188.0 | 2023-10-27 | |

| Enamine | EN300-1112591-10g |

1-[2-(1-methoxycyclobutyl)ethyl]-5-methyl-1H-pyrazol-4-amine |

2137979-62-3 | 95% | 10g |

$6082.0 | 2023-10-27 | |

| Enamine | EN300-1112591-10.0g |

1-[2-(1-methoxycyclobutyl)ethyl]-5-methyl-1H-pyrazol-4-amine |

2137979-62-3 | 10g |

$7742.0 | 2023-06-09 | ||

| Enamine | EN300-1112591-0.25g |

1-[2-(1-methoxycyclobutyl)ethyl]-5-methyl-1H-pyrazol-4-amine |

2137979-62-3 | 95% | 0.25g |

$1300.0 | 2023-10-27 | |

| Enamine | EN300-1112591-2.5g |

1-[2-(1-methoxycyclobutyl)ethyl]-5-methyl-1H-pyrazol-4-amine |

2137979-62-3 | 95% | 2.5g |

$2771.0 | 2023-10-27 | |

| Enamine | EN300-1112591-5g |

1-[2-(1-methoxycyclobutyl)ethyl]-5-methyl-1H-pyrazol-4-amine |

2137979-62-3 | 95% | 5g |

$4102.0 | 2023-10-27 | |

| Enamine | EN300-1112591-0.5g |

1-[2-(1-methoxycyclobutyl)ethyl]-5-methyl-1H-pyrazol-4-amine |

2137979-62-3 | 95% | 0.5g |

$1357.0 | 2023-10-27 | |

| Enamine | EN300-1112591-5.0g |

1-[2-(1-methoxycyclobutyl)ethyl]-5-methyl-1H-pyrazol-4-amine |

2137979-62-3 | 5g |

$5221.0 | 2023-06-09 | ||

| Enamine | EN300-1112591-0.1g |

1-[2-(1-methoxycyclobutyl)ethyl]-5-methyl-1H-pyrazol-4-amine |

2137979-62-3 | 95% | 0.1g |

$1244.0 | 2023-10-27 |

1-2-(1-methoxycyclobutyl)ethyl-5-methyl-1H-pyrazol-4-amine 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

2137979-62-3 (1-2-(1-methoxycyclobutyl)ethyl-5-methyl-1H-pyrazol-4-amine) 関連製品

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量